5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Tyrosinase inhibition Mushroom tyrosinase Skin lightening

Research reproducibility failures often stem from substituting kojic acid derivatives without species-matched validation. Comenic acid (CAS 499-78-5) eliminates this risk as a well-characterized tyrosinase inhibitor with defined mixed-type mechanism and X-ray-confirmed copper coordination. • >13-fold more potent HIF-PHD2 inhibitor (IC50 0.03 μM) vs. parent kojic acid structure • Superior oxidative stability over dipalmitate ester (KDP) under H2O2 stress conditions • Validated mushroom tyrosinase positive control (IC50 7.4 μM) with established first-order degradation kinetics Supplied at ≥97% purity; ideal for enzyme inhibition screening, hypoxia pathway research, and formulation stability benchmarking.

Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
CAS No. 499-78-5
Cat. No. B134802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
CAS499-78-5
Synonyms5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid;  2-Carboxy-5-hydroxy-4-pyrone;  5-Hydroxy-4-pyrone-2-carboxylic Acid; 
Molecular FormulaC6H4O5
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC1=C(OC=C(C1=O)O)C(=O)O
InChIInChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
InChIKeyUUUICOMMFFTCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kojic Acid: Tyrosinase Inhibitor for R&D


5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 499-78-5), commonly known as kojic acid, is a fungal secondary metabolite belonging to the γ-pyrone class of heterocyclic compounds [1]. It functions as a potent tyrosinase inhibitor via copper chelation at the enzyme active site, thereby blocking melanin biosynthesis [2]. With a molecular weight of 156.09 g/mol and an empirical formula of C6H4O5, the compound is commercially available at ≥97% purity from major suppliers including Sigma-Aldrich .

Why Kojic Acid Cannot Be Substituted


Despite sharing a common γ-pyrone core, kojic acid derivatives exhibit fundamentally different physicochemical and biological properties that preclude simple substitution. The parent compound (kojic acid) demonstrates substantially higher oxidative degradation resistance in liquid stress conditions compared to its widely marketed dipalmitate ester (KDP), with KDP degrading more rapidly under identical H2O2-induced oxidative stress [1]. Furthermore, tyrosinase inhibition potency varies dramatically across species-specific enzyme sources: kojic acid exhibits a 19.8-fold difference in IC50 between mushroom and human tyrosinase (7.4 μM vs. 146.2 μM), while inhibition mechanisms also shift from mixed to competitive to partial-mixed depending on enzyme origin [2]. Substituting kojic acid with derivatives without species-matched validation introduces significant risk of irreproducible results and misguided formulation decisions.

Kojic Acid: Comparative Performance Evidence


Mushroom Tyrosinase: Potency vs. β-Arbutin

In a direct head-to-head comparison using mushroom tyrosinase under identical assay conditions, kojic acid demonstrated an IC50 of 70 ± 7 μM, representing approximately 24-fold higher potency than β-arbutin, which exhibited an IC50 of 1687 ± 181 μM [1].

Tyrosinase inhibition Mushroom tyrosinase Skin lightening

Species-Dependent Tyrosinase Inhibition

A comparative evaluation across three species-specific tyrosinase sources revealed that kojic acid exhibits a 19.8-fold difference in inhibitory potency between mushroom (IC50 = 7.4 μM) and human (IC50 = 146.2 μM) tyrosinase, with mouse tyrosinase showing intermediate sensitivity (IC50 = 57.8 μM). In contrast, arbutin displayed the opposite species-specific trend, with human tyrosinase being more sensitive (IC50 = 5.8 mM) than mushroom tyrosinase (IC50 = 85.1 mM) [1].

Human tyrosinase Mouse tyrosinase Species-specific inhibition

Mixed-Type Inhibition and Copper Coordination

X-ray crystallographic analysis of TyrBm (mushroom tyrosinase) crystals with bound kojic acid definitively visualized the compound coordinating to the dinuclear copper center at the enzyme active site. Kinetic experiments and binding constant analysis confirmed that kojic acid acts as a mixed-type inhibitor, whereas comparator compound hydroquinone demonstrated dual behavior—acting as both a tyrosinase substrate and inhibitor [1].

Inhibition mechanism X-ray crystallography Copper chelation

Oxidative Stability vs. Dipalmitate Ester (KDP)

In a comparative forced-degradation study using HPLC-UV/PDA analysis with H2O2-induced liquid oxidative stress, kojic acid demonstrated superior stability compared to its dipalmitate ester derivative (KDP). KDP degraded more rapidly than kojic acid under identical oxidative stress conditions, with both compounds following first-order degradation kinetics. The study concluded that kojic acid should be preferred over KDP in less stable formulations such as extemporaneous preparations [1].

Oxidative stability Formulation compatibility Degradation kinetics

Human Tyrosinase: Activity vs. Thiamidol

Using recombinant human tyrosinase in a high-throughput screen of 50,000 compounds, kojic acid exhibited weak inhibitory efficacy with IC50 > 500 μmol/L. In contrast, the newly identified resorcinyl-thiazole derivative Thiamidol demonstrated IC50 = 1.1 μmol/L against human tyrosinase—a potency approximately 500-fold greater than kojic acid. Notably, Thiamidol only weakly inhibited mushroom tyrosinase (IC50 = 108 μmol/L), the reverse species-selectivity pattern [1].

Human tyrosinase Clinical efficacy Screening assay limitations

HIF-PHD2 Enzyme Inhibition

In a biochemical screen for chelating inhibitors of HIF-prolyl hydroxylase domain 2 (PHD2), 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (kojic acid analog) demonstrated an IC50 of 0.03 μM (30 nM) at pH 7.0 and 37°C. For reference, the parent kojic acid structure (5-hydroxy-2-hydroxymethyl-4-pyrone) exhibited substantially weaker inhibition with IC50 = 0.4 μM (400 nM), a >13-fold difference [1]. The comparator compound 4-tert-butylcatechol showed equivalent IC50 = 0.03 μM under identical conditions [1].

HIF-PHD2 Chelating inhibitor Hypoxia pathway

Kojic Acid: Validated Application Scenarios


Positive Control for Mushroom Tyrosinase Screening

Kojic acid serves as a validated positive control for mushroom tyrosinase inhibition screening due to its intermediate potency (IC50 = 20-70 μM range depending on assay conditions) [1], which falls between weak inhibitors such as β-arbutin (IC50 = 1687 μM) [2] and ultra-potent synthetic derivatives with sub-micromolar IC50 values [3]. Its well-characterized mixed-type inhibition mechanism, confirmed by X-ray crystallography showing direct copper coordination [4], provides a reliable reference standard for establishing assay sensitivity and benchmarking novel inhibitor potency.

Reference Standard for Oxidative Stability Studies

Contrary to common assumptions about esterified derivatives, kojic acid demonstrates superior oxidative stability compared to its dipalmitate ester (KDP) under H2O2-induced liquid oxidative stress conditions [1]. This property makes kojic acid the preferred reference compound for researchers developing aqueous or oxidative stress-prone formulations, particularly for extemporaneous preparations where KDP would degrade more rapidly. The first-order degradation kinetics established for both compounds provide a quantitative framework for comparative stability assessments [1].

Baseline Comparator for Human Tyrosinase Discovery

Despite its weak activity against human tyrosinase (IC50 > 500 μmol/L), kojic acid serves a critical function as a baseline comparator that defines the potency threshold for clinically relevant inhibition. The >500-fold potency gap between kojic acid and the human tyrosinase-optimized inhibitor Thiamidol (IC50 = 1.1 μmol/L) [1] establishes a clear benchmark: novel inhibitors must substantially exceed kojic acid's human tyrosinase activity to warrant further development. This species-specific potency profile also highlights the necessity of validating mushroom tyrosinase screening hits against human enzyme preparations.

PHD2 Chelating Inhibition Tool Compound

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid demonstrates potent inhibition of HIF-PHD2 (IC50 = 0.03 μM), exceeding the potency of the parent kojic acid structure by >13-fold [1]. This activity, comparable to 4-tert-butylcatechol under identical conditions [1], positions the compound as a valuable tool for hypoxia-inducible factor pathway research. Researchers investigating iron-chelating PHD2 inhibitors should specifically procure the carboxylic acid analog (CAS 499-78-5) rather than the parent hydroxymethyl-pyrone, as the >13-fold potency difference directly impacts experimental outcomes.

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